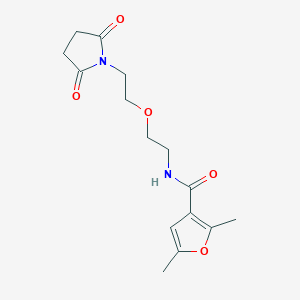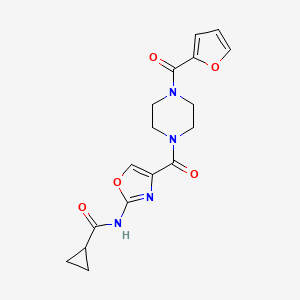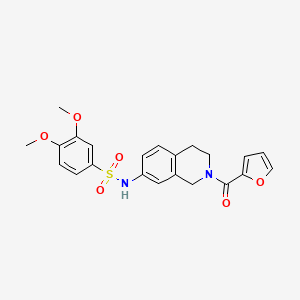
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a structurally complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and pharmacological evaluation of structurally related compounds. For instance, the first paper discusses the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides and their affinity for dopamine D(2) and serotonin 5-HT(3) receptors . The second paper describes the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their antianaphylactic activity . These studies suggest that the compound may also be synthesized using similar methods and could potentially exhibit pharmacological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of carboxamides and the introduction of various functional groups to enhance pharmacological activity. In the first paper, the synthesis process includes the use of rat striatum and rat cortical membrane to evaluate binding affinity . The second paper outlines the synthesis of formamidines by reacting amino-thieno[2,3-b]pyridine carboxylic acids with reagents such as dimethylformamide/phosphoroxide chloride . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds plays a crucial role in their binding affinity and pharmacological profile. The first paper provides an example of how the introduction of lipophilic groups and the resolution of racemates can dramatically change the pharmacological profile of a compound . X-ray crystallography was used to reveal the existence of energetically stable conformers, which may be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the introduction of substituents that can affect the compound's pharmacological properties. The first paper discusses the enhancement of binding affinity through the introduction of bromine atoms and methylamino groups . The second paper mentions the formation of carboxylic acid esters and their conversion into formamidines . These reactions could be relevant when considering the synthesis and reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are essential for its pharmacological application. Although the provided papers do not directly discuss these properties for the compound , they do highlight the importance of such properties in the development of pharmacologically active compounds. For example, the antianaphylactic activity of the compounds in the second paper may be influenced by their physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds including benzodifuran carboxamides. This work showcases the versatility of similar carboxamide structures in the development of new compounds with potential therapeutic applications.
Advancements in Metal-Organic Frameworks
Gong-ming Sun and colleagues (2012) explored carboxylate-assisted ethylamide metal–organic frameworks, demonstrating the significance of such compounds in constructing novel, structurally diverse materials with potential applications in areas like catalysis and gas storage. Their research can be found here.
Radiopharmaceutical Development
Bobeldijk et al. (1990) synthesized precursors for radiopharmaceuticals starting from compounds with a similar structure. This research highlights the role of such compounds in the development of diagnostic agents for medical imaging. For more details, see their paper here.
Anticancer Research
Research by Al-Otaibi et al. (2022) involved a carboxamide derivative in their study on anticancer activity. Their work included computational analysis to understand the compound's reactivity and interaction with biological targets, emphasizing the role of such compounds in developing new anticancer agents. More information can be found here.
Mecanismo De Acción
Target of Action
Similar compounds have been found to have anticonvulsant properties , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
It is suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially decrease neuronal excitability, contributing to its anticonvulsant effects.
Pharmacokinetics
The compound N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has been found to have high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability and a longer half-life, allowing it to exert its effects for a prolonged period. It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 , which are important enzymes involved in drug metabolism.
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-9-12(11(2)22-10)15(20)16-5-7-21-8-6-17-13(18)3-4-14(17)19/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBDARBZJDSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)
![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)


![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)
![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)